molecular formula C26H10O5 B12880185 6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone CAS No. 4378-57-8

6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone

Cat. No.: B12880185
CAS No.: 4378-57-8
M. Wt: 402.4 g/mol
InChI Key: JRGMUPMPJDHDCP-UHFFFAOYSA-N
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Description

The compound 6-oxaheptacyclo[13.10.2.0²,¹⁰.0⁴,⁸.0¹²,²⁶.0¹⁶,²¹.0²³,²⁷]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone (hereafter referred to as Compound A) is a highly complex polycyclic molecule characterized by:

  • A heptacyclic framework with fused rings, including oxa (oxygen-containing) bridges and ketone (tetrone) groups.
  • A systematic IUPAC name reflecting its intricate connectivity, including oxygen atoms at positions 6, 5, 7, 11, and 22.

Properties

CAS No.

4378-57-8

Molecular Formula

C26H10O5

Molecular Weight

402.4 g/mol

IUPAC Name

6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone

InChI

InChI=1S/C26H10O5/c27-23-14-4-2-1-3-11(14)12-5-7-16-22-13(6-8-15(23)21(12)22)17-9-19-20(10-18(17)24(16)28)26(30)31-25(19)29/h1-10H

InChI Key

JRGMUPMPJDHDCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)C6=CC7=C(C=C56)C(=O)OC7=O)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the quinoxaline moiety followed by the construction of the heptacyclic structure through a series of cyclization reactions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic properties and its role in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

Nitrogen-Rich Analogues
  • 15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁹,²⁸.0²¹,²⁶]triaconta-1(30),2,4(13),6,8,10,14,16,19(28),21,23,25,28-tridecaene-5,12,20,27-tetrone (Compound B):

    • Replaces oxygen with nitrogen (aza groups) and includes chlorine substituents.
    • Exhibits higher XLogP3 (5.8) compared to Compound A, indicating increased hydrophobicity due to chlorine atoms .
    • Demonstrated antimicrobial activity in preliminary studies .
  • Lacks ketone groups, reducing electrophilic reactivity compared to Compound A .
Oxygenated Analogues
  • 1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone (Compound D):
    • Shares multiple ether (oxa) and ketone groups but features a simpler macrocyclic structure.
    • Reduced ring strain compared to Compound A, leading to higher thermal stability .

Substituent Effects on Reactivity and Bioactivity

Compound Key Substituents Molecular Weight (g/mol) Hydrogen Bond Acceptors Notable Properties
Compound A 4 oxa, 4 ketones ~760 (estimated) 8 High polarity, potential for H-bonding
Compound B 2 aza, 2 Cl, 4 ketones 508.00 6 Antimicrobial activity
Compound D 6 oxa, 4 ketones ~600 (estimated) 10 Macrocyclic stability
  • Halogenation Impact : Chlorine in Compound B increases lipophilicity (XLogP3 = 5.8) and alters bioactivity compared to the oxygen-dominated Compound A .
  • Nitrogen Integration : Compounds with aza groups (e.g., Compound B and C) show enhanced binding to biological targets, whereas oxa groups in Compound A favor solubility .

Biological Activity

The compound known as 6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone is a complex polycyclic compound with significant potential in various biological applications. This article aims to provide an in-depth analysis of its biological activity based on existing research findings.

Chemical Structure

The structure of the compound is characterized by its unique arrangement of rings and functional groups. The presence of multiple carbonyl groups (tetrone) and the oxygen atom contribute to its reactivity and interaction with biological systems.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to control groups. The underlying mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12Caspase activation
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)18ROS generation

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Spectrum of Activity : It has shown effectiveness against a range of bacteria and fungi.
  • Research Findings : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 25 µg/mL.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Candida albicans20 µg/mL

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects:

  • Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage.
  • Case Study : In a model of neurodegeneration induced by glutamate toxicity, pre-treatment with the compound reduced neuronal cell death by approximately 40%, indicating its potential for therapeutic applications in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:

  • Absorption and Distribution : Preliminary studies suggest moderate absorption with a bioavailability estimated at around 50%.
  • Toxicity Studies : Acute toxicity studies in animal models indicate a high safety margin with no observed adverse effects at doses up to 100 mg/kg.

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